3,4-Dehydro Cilostazol
CAS No.: 73963-62-9
Cat. No.: VC21340007
Molecular Formula: C20H25N5O2
Molecular Weight: 367.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 73963-62-9 |
---|---|
Molecular Formula | C20H25N5O2 |
Molecular Weight | 367.4 g/mol |
IUPAC Name | 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one |
Standard InChI | InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26) |
Standard InChI Key | GHALECSGOJQOHW-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 |
Canonical SMILES | C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 |
Appearance | Off-White to Beige Solid |
Melting Point | 179-180°C |
Chemical Properties and Structure
3,4-Dehydro Cilostazol, with the molecular formula C20H25N5O2 and a molecular weight of 367.4 g/mol, features a quinoline-based structure with specific functional groups that determine its chemical behavior and biological activity . The IUPAC name of this compound is 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one, which describes its structural components including the quinolin-2-one core connected to a cyclohexyltetrazole group via a butoxy linker . This structure is characterized by the presence of a double bond in the quinoline moiety between positions 3 and 4, which distinguishes it from cilostazol (its parent compound) and contributes to its unique chemical properties and biological activities. The compound contains multiple nitrogen atoms in its tetrazole ring and quinoline structure, conferring specific chemical reactivity and potential for interactions with biological targets.
Structural Characteristics
The molecular structure of 3,4-Dehydro Cilostazol exhibits several key features that influence its pharmacological properties. The compound contains a quinolin-2-one core with a double bond between positions 3 and 4, differentiating it from cilostazol which has a 3,4-dihydroquinolinone structure . The tetrazole ring connected to a cyclohexyl group remains unchanged from the parent compound and likely contributes significantly to the biological activity. The butoxy linker between the quinoline and tetrazole moieties provides molecular flexibility that may be important for binding to target proteins. These structural elements collectively determine the compound's physicochemical properties, including solubility, stability, and receptor interactions, which ultimately influence its pharmacokinetic and pharmacodynamic profile in biological systems.
Physical and Chemical Data
The physical and chemical properties of 3,4-Dehydro Cilostazol are summarized in the following table:
These properties determine how 3,4-Dehydro Cilostazol behaves in various environments, including biological systems, and are crucial for understanding its pharmacokinetics and mechanism of action. The chemical identifiers such as InChI, InChIKey, and SMILES notation provide standardized representations of the compound's structure that facilitate its identification and comparison across different chemical databases and research publications . These structural descriptors are essential tools for researchers working with this compound in analytical, pharmacological, and medicinal chemistry contexts.
Relationship to Cilostazol
Comparative Properties
When comparing 3,4-Dehydro Cilostazol with its parent compound cilostazol, several important differences and similarities can be observed:
Analytical Methods for Detection
Several analytical methods have been developed for the detection and quantification of 3,4-Dehydro Cilostazol in biological matrices, particularly human plasma. These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments of cilostazol formulations. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has emerged as a preferred technique for this purpose, offering high sensitivity, specificity, and throughput for simultaneous determination of cilostazol and 3,4-Dehydro Cilostazol . These methods typically employ solid-phase extraction for sample preparation, followed by chromatographic separation and mass spectrometric detection, allowing for accurate quantification at concentrations relevant to clinical applications.
UPLC-MS/MS Method Development
A sensitive UPLC-MS/MS method has been developed and validated for the simultaneous determination of cilostazol and 3,4-Dehydro Cilostazol in human plasma . This method utilizes solid-phase extraction for sample preparation and achieves chromatographic separation on a UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 μm) . The method demonstrates excellent sensitivity with a quantification range of 0.5-1000 ng/mL for cilostazol and 0.5-500 ng/mL for 3,4-Dehydro Cilostazol, making it suitable for pharmacokinetic studies following clinical doses of cilostazol . The validation parameters show high precision and accuracy, with intra- and inter-batch precision (% CV) of 0.91-2.79% and accuracy of 98.0-102.7% for 3,4-Dehydro Cilostazol . Additionally, the assay recovery for both analytes and internal standards is excellent, ranging from 95-97%, indicating efficient extraction and minimal matrix effects . This method was successfully applied in a bioequivalence study of 100 mg cilostazol in 30 healthy subjects, demonstrating its practical utility in clinical pharmacokinetic research.
LC-MS/MS for Simultaneous Analysis
Another approach for the detection of 3,4-Dehydro Cilostazol involves a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for simultaneous monitoring of nateglinide, cilostazol, and 3,4-Dehydro Cilostazol in plasma . This method employs a reverse-phase C18 column (50 mm × 4.6 mm i.d., 5 μm) with a mobile phase consisting of acetonitrile: 2mM ammonium acetate buffer, pH 3.4 (90:10, v/v), delivered at a flow rate of 0.4 ml/min in an isocratic mode . Detection is performed in multiple reaction monitoring (MRM) mode, enabling high specificity and sensitivity for all analytes. The method was validated over a concentration range of 20-2000 ng/ml with a lower limit of quantitation of 20 ng/ml, providing adequate sensitivity for pharmacokinetic studies . Recovery from spiked control samples exceeded 79% for all analytes and internal standards, and both intra- and inter-day accuracy and precision were within acceptable limits of <15% at all concentrations . This method was successfully applied in a pharmacokinetic drug-drug interaction study between nateglinide and cilostazol in Wistar rats, demonstrating its utility in preclinical research settings.
Reference Standards and Quality Control
Research Applications
3,4-Dehydro Cilostazol has significant research applications in several areas of pharmaceutical and biomedical science. As an active metabolite of cilostazol, it is an important compound to monitor in pharmacokinetic studies, particularly in bioequivalence assessments of generic cilostazol formulations . The development of sensitive analytical methods for its detection, as discussed earlier, facilitates these research applications. Additionally, 3,4-Dehydro Cilostazol is likely studied in drug-drug interaction research, as cilostazol metabolism involves cytochrome P450 enzymes that are subject to induction or inhibition by other medications . Understanding the formation and activity of 3,4-Dehydro Cilostazol is therefore crucial for predicting potential interactions and optimizing cilostazol therapy in diverse patient populations.
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